molecular formula C22H32O2 B14096569 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol CAS No. 92464-88-5

12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol

Cat. No.: B14096569
CAS No.: 92464-88-5
M. Wt: 328.5 g/mol
InChI Key: LSEOITPKTVFFAM-UHFFFAOYSA-N
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Description

12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a dodecatriene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol typically involves the reaction of a suitable dodecatriene precursor with benzyl alcohol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the dodecatriene precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, toluene.

    Substitution: Various substituted benzyloxy derivatives.

Mechanism of Action

The mechanism of action of 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with similar benzyloxy functionality.

    Benzaldehyde: An oxidation product of benzyl alcohol with similar reactivity.

    Benzoic acid: Another oxidation product with distinct chemical properties.

Uniqueness

12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol is unique due to its extended dodecatriene backbone, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEOITPKTVFFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742121
Record name 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92464-88-5
Record name 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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